1-(1-Bromo-2-naphthyl)ethanone
Description
Contextual Significance of Halogenated Naphthyl Ketones as Synthetic Intermediates
Halogenated naphthyl ketones, including 1-(1-Bromo-2-naphthyl)ethanone, are significant as synthetic intermediates in organic chemistry. Their utility stems from the reactivity of the halogen and ketone functional groups, which allows for a variety of chemical transformations. These compounds serve as building blocks for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties. ontosight.aigoogle.com
The presence of a bromine atom on the naphthalene (B1677914) ring provides a reactive site for cross-coupling reactions, such as Suzuki-Miyaura coupling, which are fundamental for the formation of carbon-carbon bonds. frontiersin.org This allows for the introduction of various aryl or alkyl groups, leading to a diverse range of substituted naphthalene derivatives. frontiersin.org Additionally, the ketone group can undergo a wide array of reactions, including reduction to alcohols, conversion to alkenes via Wittig-type reactions, and α-functionalization. nih.gov
The strategic placement of the bromo and acetyl groups on the naphthalene core influences the regioselectivity of subsequent reactions. This makes halogenated naphthyl ketones versatile precursors for the targeted synthesis of complex polycyclic aromatic compounds. mdpi.com The interplay between the electronic effects of the bromo and keto substituents can also be exploited to control the outcome of chemical transformations.
Overview of Research Trajectories and Challenges in Aryl Bromoketone Chemistry
Research in the field of aryl bromoketone chemistry has been driven by the need for efficient and selective methods for their synthesis and subsequent functionalization. A primary challenge lies in the selective α-bromination of aryl ketones, as the reaction can sometimes lead to a mixture of mono- and di-substituted products, or even bromination on the aromatic ring. researchgate.net
Recent advancements have focused on developing greener and more efficient bromination protocols. mdpi.com These include the use of less hazardous brominating agents and catalytic systems that offer high selectivity for the desired α-bromo product. researchgate.net For instance, methods utilizing N-bromosuccinimide (NBS) in the presence of a catalyst have shown promise in achieving selective α-bromination. researchgate.net
Another significant area of research is the development of novel cross-coupling reactions involving α-bromoketones. Cobalt-catalyzed enantioconvergent cross-coupling reactions of α-bromoketones with aryl zinc reagents have been developed to produce chiral ketones with high enantioselectivity. acs.orgorganic-chemistry.org These methods are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.
However, challenges remain, particularly in the application of these methods to sterically hindered substrates. acs.org The presence of bulky groups near the reaction center can impede the reaction, leading to lower yields or requiring more forcing reaction conditions. acs.org Furthermore, the stability of some α-bromoketones can be a concern, as they may be prone to decomposition or rearrangement under certain conditions. rsc.org Future research will likely focus on overcoming these limitations through the design of more robust catalysts and the development of milder reaction conditions.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H9BrO |
|---|---|
Molecular Weight |
249.10 g/mol |
IUPAC Name |
1-(1-bromonaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H9BrO/c1-8(14)10-7-6-9-4-2-3-5-11(9)12(10)13/h2-7H,1H3 |
InChI Key |
HWNXYLWPZZWQFF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C2=CC=CC=C2C=C1)Br |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 1 Bromo 2 Naphthyl Ethanone and Its Analogues
Regioselective Bromination Strategies for Naphthyl Ketones
The direct introduction of a bromine atom onto a pre-existing naphthyl ketone scaffold is a primary strategy for synthesizing 1-(1-bromo-2-naphthyl)ethanone. The key challenge lies in controlling the position of bromination on the naphthalene (B1677914) ring.
Common brominating agents include molecular bromine (Br₂) and N-Bromosuccinimide (NBS). The reaction is typically promoted by an acid. For instance, the reaction of an enolizable aromatic ketone with electrophilic Br₂ under acidic conditions is a standard method for producing α-haloketones. mdpi.com A two-step mechanism is proposed for electrophilic aromatic substitution, involving the initial attack of the electrophile to form a positively charged arenium intermediate, followed by the removal of a proton to restore aromaticity. libretexts.org
A specific procedure involves a Schmidt reaction with 2-acetylnaphthalene, followed by bromination within the same flask to produce 1-bromo-2-acetonaphthalide, a related precursor. tandfonline.com While this demonstrates the feasibility of bromination at the C1 position, direct bromination of 2-acetylnaphthalene itself can lead to a mixture of products. Side reactions may include polybromination or bromination at other positions on the naphthalene ring, complicating purification and reducing the yield of the desired 1-bromo isomer. The use of molecular bromine can be hazardous, leading researchers to develop safer alternatives, such as the in situ generation of bromine in flow chemistry systems. nih.govnih.gov
Table 1: Comparison of Direct Bromination Methods for Aryl Ketones
| Brominating Agent | Catalyst/Solvent | Temperature | Typical Outcome | Side Reactions |
| Br₂ | Acetic Acid | Room Temp - Reflux | α-bromination of the acetyl group or ring bromination | Polybromination, Isomer formation |
| NBS | Acid catalyst (e.g., H₂SO₄) | Varies | Ring bromination, often with improved regioselectivity | Succinimide-related byproducts |
| Br₂ / FeBr₃ | Dichloromethane | 0 °C - Room Temp | Ring bromination, C1 position is kinetically favored | Over-bromination, complex formation |
Multi-step Convergent Syntheses: Optimization of Reaction Conditions and Isolation of Pure Material
Multi-step convergent syntheses offer an alternative to direct bromination, often providing better control over regioselectivity and leading to higher purity of the final product. vapourtec.comrsc.org In a convergent approach, different fragments of the molecule are synthesized separately and then combined in the final stages.
One such strategy could involve the synthesis of a pre-brominated naphthalene core, which is then subjected to acylation. For example, starting with 1-bromonaphthalene, a Friedel-Crafts acylation could potentially install the acetyl group at the C2 position. However, Friedel-Crafts reactions on substituted naphthalenes can also yield mixtures of isomers, requiring careful optimization of catalysts (e.g., AlCl₃) and solvents to favor the desired product.
Another multi-step approach involves the transformation of a different functional group. For instance, a synthetic route starting from 2-acetylnaphthalene involves a Schmidt reaction to form 2-acetonaphthalide, which is then brominated to give 1-bromo-2-acetonaphthalide. tandfonline.com This intermediate can then be hydrolyzed to 1-bromo-2-naphthylamine, which could potentially be converted to the target ketone through a Sandmeyer-type reaction sequence. tandfonline.com Each step in such a sequence requires careful optimization of reaction time, temperature, and stoichiometry to maximize the yield and facilitate the isolation of a pure final product. libretexts.org
Precursor-Based Synthesis and Functionalization Routes
This approach involves constructing the naphthalene ring system with the required functionalities already incorporated or introduced through strategic functionalization of precursors like substituted naphthols.
The Friedel-Crafts acylation of naphthalene is a fundamental method for preparing naphthyl ketones. rsc.orgrsc.org The reaction of naphthalene with acetyl chloride and a Lewis acid catalyst like aluminum chloride (AlCl₃) can produce both 1-acetylnaphthalene and 2-acetylnaphthalene. stackexchange.com The ratio of these isomers is highly dependent on the solvent and reaction conditions. stackexchange.commyttex.net Non-polar solvents such as carbon disulfide (CS₂) or dichloromethane tend to favor the formation of the kinetically controlled product, 1-acetylnaphthalene. stackexchange.com In contrast, polar solvents like nitrobenzene allow for the formation of the more stable, thermodynamically controlled product, 2-acetylnaphthalene, which is the direct precursor for the synthesis of this compound. stackexchange.comgoogle.com
Table 2: Solvent Effects on the Isomer Ratio in Friedel-Crafts Acetylation of Naphthalene
| Solvent | Product Ratio (1-acetyl : 2-acetyl) | Controlling Factor | Reference |
| Carbon Disulfide (CS₂) | High α-substitution | Kinetic | stackexchange.com |
| Dichloroethane | Initially high α, shifts to β over time | Kinetic to Thermodynamic | rsc.orgrsc.org |
| Nitrobenzene | High β-substitution | Thermodynamic | stackexchange.comgoogle.com |
While not a direct route to this specific compound, the Nazarov cyclization is a powerful tool for synthesizing cyclopentenone rings, which can be part of a larger strategy to build complex polycyclic systems. wikipedia.orgthermofisher.com More broadly, various cyclization reactions, such as the 6π-electrocyclization of triene intermediates, are employed in modern methods to construct substituted naphthalene derivatives from different precursors. researchgate.netnih.govnih.gov
An alternative synthetic pathway begins with a substituted naphthol. Specifically, 1-bromo-2-naphthol serves as a key precursor. The synthesis of 1-bromo-2-naphthol can be achieved through the selective bromination of 2-naphthol. slideshare.net Various methods exist for this transformation, including the use of potassium bromide and an oxidant like hydrogen peroxide in acetic acid, which can yield the product in high purity. chemicalbook.comgoogle.com Another method involves grinding 2-naphthol with sodium bromide and Oxone. slideshare.net
Once 1-bromo-2-naphthol is obtained, it must be converted into the corresponding ketone. This transformation is not trivial. A common strategy involves converting the hydroxyl group into a better leaving group or protecting it, followed by a reaction to introduce the acetyl group. One potential, albeit challenging, route is a Fries rearrangement of the corresponding acetate ester (1-bromo-2-naphthyl acetate). This reaction typically requires a Lewis acid catalyst and heat, and regioselectivity can be an issue. Other methods could involve conversion of the naphthol to an organometallic species followed by reaction with an acetylating agent.
Asymmetric and Biocatalytic Approaches to Chiral Naphthyl Halohydrins from this compound
While the previous sections focused on the synthesis of this compound, this section details its application as a substrate in asymmetric synthesis. The reduction of the ketone functionality in this α-haloketone provides access to valuable chiral 1-(1-bromo-2-naphthyl)ethanols (naphthyl halohydrins), which are important building blocks in pharmaceuticals.
Biocatalysis, utilizing enzymes such as carbonyl reductases (CREDs) or alcohol dehydrogenases (ADHs), has emerged as a powerful method for the asymmetric reduction of prochiral ketones. almacgroup.com These enzymatic reactions are known for their high stereoselectivity, often yielding chiral alcohols with excellent enantiomeric excess (ee) under mild, physiological conditions. almacgroup.comresearchgate.net The reduction of α-haloketones, in particular, has been investigated using recombinant CREDs, producing the corresponding α-halo alcohols in good yields. almacgroup.com
A study on the optimization of the asymmetric reduction of the closely related isomer, 2-bromo-1-(naphthalen-2-yl)ethanone, using the whole-cell biocatalyst Enterococcus faecium BY48, demonstrated the potential of this approach. nih.gov By optimizing conditions such as pH, temperature, and incubation time, the corresponding (S)-halohydrin was obtained with 99% ee and 100% conversion. nih.gov Such methodologies are directly applicable to this compound. The process typically requires a cofactor recycling system, such as using glucose dehydrogenase (GDH) or isopropyl alcohol (IPA), to be economically viable on a larger scale. almacgroup.com
Table 3: Biocatalytic Reduction of α-Halo Ketone Analogues
| Biocatalyst | Substrate | Product Configuration | Conversion | Enantiomeric/Diastereomeric Excess | Reference |
| Enterococcus faecium BY48 | 2-bromo-1-(naphthalen-2-yl)ethanone | (S)-alcohol | 100% | 99% ee | nih.gov |
| Carbonyl Reductase (CRED) Library | Various α-halo ketones | Varies with enzyme | Good to excellent | High ee/de | almacgroup.com |
| Pseudomonas gessardii | Phenacyl bromides | (S)-alcohols | >99% | up to 96% ee | researchgate.net |
These biocatalytic methods provide a green and efficient alternative to traditional chemical asymmetric reductions, which often rely on expensive chiral metal catalysts or stoichiometric chiral reducing agents. almacgroup.comnih.gov
Enantioselective Reduction Strategies for Naphthyl Bromoketones utilizing Biocatalysts
The asymmetric reduction of prochiral ketones to produce enantiomerically pure alcohols is a critical transformation in the synthesis of pharmaceuticals and other fine chemicals. Biocatalysis, employing whole cells or isolated enzymes, has emerged as a powerful and environmentally benign approach for achieving high enantioselectivity under mild reaction conditions. nih.govmdpi.com While direct studies on the biocatalytic reduction of this compound are not extensively documented, research on closely related naphthyl bromoketones provides significant insights into viable strategies.
A notable example is the asymmetric bioreduction of 2-bromo-1-(naphthalen-2-yl)ethanone, an isomer of the target compound, using the whole-cell biocatalyst Enterococcus faecium BY48. nih.gov This bacterium has demonstrated high efficiency and enantioselectivity in converting the bromoketone to the corresponding (S)-alcohol, a valuable chiral building block. nih.gov The study optimized several reaction parameters to achieve maximum conversion and enantiomeric excess.
The optimal conditions for the bioreduction of 2-bromo-1-(naphthalen-2-yl)ethanone using Enterococcus faecium BY48 were determined to be a pH of 7.0, a temperature of 25°C, an incubation period of 24 hours, and an agitation speed of 200 rpm. nih.gov Under these optimized conditions, the reaction achieved a complete conversion (100%) of the starting material and an excellent enantiomeric excess (ee) of 99% for the (S)-enantiomer. nih.gov This high degree of stereocontrol is a hallmark of biocatalytic reductions, which often surpass traditional chemical methods in selectivity. nih.gov
The successful application of Enterococcus faecium BY48 for the asymmetric reduction of a naphthyl bromoketone highlights the potential of whole-cell biocatalysts in synthesizing chiral haloalcohols derived from naphthalene. nih.gov These microorganisms provide a self-contained catalytic system with inherent cofactor regeneration, simplifying the experimental setup and improving economic feasibility. nih.gov The findings from this research strongly suggest that similar whole-cell screening and optimization approaches could be successfully applied to achieve the enantioselective reduction of this compound.
Table 1: Optimized Conditions for the Asymmetric Bioreduction of 2-Bromo-1-(naphthalen-2-yl)ethanone
| Parameter | Optimal Value |
| Biocatalyst | Enterococcus faecium BY48 |
| pH | 7.0 |
| Temperature | 25°C |
| Incubation Period | 24 hours |
| Agitation Speed | 200 rpm |
| Conversion Rate | 100% |
| Enantiomeric Excess (ee) | 99% for (S)-enantiomer |
Data sourced from a study on the optimization of asymmetric reduction of 2-bromo-1-(naphthalen-2-yl)ethanone. nih.gov
Modular Synthetic Strategies for Naphthalene Derivatives Incorporating Bromoketone Moieties
Modular synthesis, which involves the assembly of complex molecules from simpler, interchangeable building blocks, has become a cornerstone of modern organic synthesis. This approach allows for the rapid generation of diverse molecular libraries and facilitates the systematic exploration of structure-activity relationships. For naphthalene derivatives, modular strategies often rely on multi-component reactions and C-H functionalization techniques. rsc.orgresearchgate.netnih.gov
The incorporation of a bromoketone moiety, such as the bromoacetyl group, into a naphthalene scaffold can be envisioned through a modular, multi-component approach. One such strategy could involve a three-component reaction utilizing a naphthalene starting material, an olefin, and an alkyl bromide, catalyzed by a transition metal like ruthenium. rsc.org This type of reaction allows for the direct C-H functionalization of the naphthalene ring, enabling the introduction of various substituents in a controlled manner.
For instance, a hypothetical modular synthesis to generate a precursor to this compound could proceed as follows:
Selection of Building Blocks:
A suitably substituted naphthalene core.
An acetyl-containing olefin or an equivalent building block that can be transformed into an acetyl group.
A bromine source, which could be a simple alkyl bromide or a reagent that delivers an electrophilic bromine.
Multi-component Coupling: A transition-metal-catalyzed cross-coupling reaction would bring these three components together in a single step. Ruthenium-catalyzed C-H functionalization is a powerful tool for this purpose, as it can tolerate a wide range of functional groups. rsc.org
Final Transformation: The coupled product might then undergo a final chemical transformation to yield the desired this compound.
This modular approach offers significant flexibility. By varying the naphthalene starting material, the olefin, and the alkyl bromide, a diverse array of naphthalene derivatives with different substitution patterns and functional groups can be synthesized. rsc.orgnih.gov This versatility is particularly valuable in drug discovery and materials science, where the systematic modification of a core structure is often required to optimize its properties.
Reaction Chemistry and Mechanistic Investigations of 1 1 Bromo 2 Naphthyl Ethanone
Carbon-Halogen Bond Reactivity and Functionalization
The bromine atom attached to the naphthalene (B1677914) core is a key site for functionalization, primarily through transition metal-catalyzed cross-coupling reactions and nucleophilic substitution.
Palladium-catalyzed reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The bromine substituent on the electron-rich naphthalene system of 1-(1-bromo-2-naphthyl)ethanone makes it a suitable substrate for several such transformations.
Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. It is a widely used method for the formation of biaryl compounds. For bromonaphthyl systems, this reaction proceeds efficiently to create a new carbon-carbon bond at the position of the bromine atom. While specific studies on this compound are not extensively detailed in readily available literature, the reactivity of similar 1-bromo-2-naphthyl derivatives provides strong evidence for its applicability. For instance, the coupling of 1-bromo-2-naphthoyl compounds with various arylboronic acids has been demonstrated to proceed in high yields. nih.gov The general mechanism involves the oxidative addition of the bromonaphthyl compound to a Pd(0) species, followed by transmetalation with the boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. yonedalabs.com
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|---|
| 3-Bromo-2,1-borazaronaphthalene | Potassium alkenyltrifluoroborate | Pd(dppf)Cl₂ (6.0) | Various | Toluene/H₂O | 60 | up to 90 |
| 5-Bromo-2-hydroxyacetophenone | Phenylboronic acid | Pd(OAc)₂ | K₂CO₃ | Water | 150 (MW) | 73-82 |
This table presents data for analogous brominated aromatic compounds to illustrate typical reaction conditions and yields for Suzuki-Miyaura couplings. nih.govmdpi.com
Direct nucleophilic substitution of the bromine on an aryl system (SNAr) is generally challenging unless the ring is activated by strong electron-withdrawing groups. In the case of this compound, the acetyl group provides some electron-withdrawing character, but harsh conditions or a metal catalyst are often required to facilitate the substitution. Reactions with strong nucleophiles like alkoxides or amines may proceed, potentially through mechanisms other than a direct SNAr pathway, such as those involving copper catalysis.
The bromo group can be readily converted into other valuable functional groups, significantly expanding the synthetic utility of the parent molecule.
Cyanation: The transformation of the bromo group to a nitrile (cyano group) is a particularly important reaction, as nitriles are versatile intermediates that can be hydrolyzed to carboxylic acids, reduced to amines, or used in the synthesis of various nitrogen-containing heterocycles. This conversion is typically achieved using a cyanide source in the presence of a transition metal catalyst, most commonly palladium or copper. nih.gov
Palladium-catalyzed cyanation often employs zinc cyanide (Zn(CN)₂) or potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) as the cyanide source. nih.govresearchgate.netcommonorganicchemistry.com These reagents are less acutely toxic than alkali metal cyanides like KCN or NaCN. The reaction mechanism is similar to other cross-coupling reactions, involving oxidative addition, cyanide transfer, and reductive elimination. nih.gov Copper-catalyzed cyanation, a modification of the classic Rosenmund-von Braun reaction, provides an alternative, often more economical, route. organic-chemistry.orgnih.gov
Table 2: General Conditions for the Cyanation of Aryl Bromides
| Cyanide Source | Catalyst (mol%) | Ligand | Solvent | Temp (°C) |
|---|---|---|---|---|
| Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMF | 100 |
| K₄[Fe(CN)₆] | Pd(OAc)₂ | None | DMA | 120 |
| NaCN | CuI (10) | N,N'-dimethylethylenediamine | Toluene | 110 |
This table illustrates typical conditions used for the cyanation of aryl bromides, which are applicable to this compound. commonorganicchemistry.comorganic-chemistry.orgorgsyn.org
Carbonyl Group Transformations and Derivatizations
The ketone functionality of this compound is a site for a variety of classical carbonyl reactions, including the formation of derivatives like oximes and the reduction to alcohols.
Ketones readily react with hydroxylamine hydrochloride in the presence of a base to form oximes. This reaction provides a route to a new class of derivatives with potential applications in medicinal chemistry and materials science. The resulting oxime from this compound can be further functionalized through O-alkylation. nih.gov
The oxime is typically deprotonated with a base, such as sodium or potassium hydroxide, in a suitable solvent like ethanol or DMF, followed by the addition of an alkylating agent (e.g., an alkyl halide). This process yields oxime ethers. Studies on analogous naphthyl ketones have shown that a wide variety of alkyl and arylalkyl halides can be used to generate a library of novel oxime ether derivatives. nih.gov
Table 3: Synthesis of Oxime Ethers from 1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone
| Ketone Substrate | Reagent 1 | Reagent 2 | Product |
|---|---|---|---|
| 1-(2-Naphthyl)-2-(1,2,4-triazol-1-yl)ethanone | Hydroxylamine HCl, Pyridine | - | Corresponding Oxime |
| Corresponding Oxime | Methyl iodide, KOH | - | O-Methyl oxime ether |
| Corresponding Oxime | Ethyl bromide, KOH | - | O-Ethyl oxime ether |
This table is based on the methodology reported for a structurally related naphthyl ketone, demonstrating the general applicability of oxime formation and O-alkylation. nih.gov
The ketone group can be selectively reduced to a secondary alcohol, yielding 1-(1-bromo-2-naphthyl)ethanol. This transformation is commonly achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent for the reduction of ketones and aldehydes and is well-suited for this purpose. masterorganicchemistry.comorganic-chemistry.org The reaction is typically carried out in an alcoholic solvent, such as methanol or ethanol, at or below room temperature. The mechanism involves the transfer of a hydride ion from the borohydride complex to the electrophilic carbonyl carbon. Subsequent workup with water or a dilute acid protonates the resulting alkoxide to give the final alcohol product. masterorganicchemistry.com
Table 4: General Conditions for Ketone Reduction
| Ketone Substrate | Reducing Agent | Solvent | Temperature | Product |
|---|
This table outlines the standard and widely applicable conditions for the reduction of a ketone, such as that in this compound, to its corresponding alcohol. masterorganicchemistry.comorganic-chemistry.org
Intramolecular Cyclization and Rearrangement Reactions (e.g., Benzofuran Formation from Analogous Systems)
The presence of a carbonyl group and a leaving group (bromide) in a 1,2-relationship on the naphthalene scaffold makes this compound a suitable precursor for intramolecular cyclization reactions to form naphthofurans, which are structural analogs of benzofurans. These reactions typically proceed via the formation of a carbon-oxygen bond between the enolate of the ethanone (B97240) moiety and the carbon atom bearing the bromine. Various catalytic systems, often involving transition metals like palladium or copper, can facilitate this transformation.
While specific studies detailing the intramolecular cyclization of this compound are not extensively documented in publicly available literature, the reaction mechanism can be inferred from analogous transformations of other ortho-haloaryl ketones leading to benzofuran derivatives. The general mechanism involves the following key steps:
Enolate Formation: In the presence of a base, the α-proton of the acetyl group is abstracted to form an enolate.
Intramolecular Nucleophilic Attack: The resulting enolate oxygen attacks the carbon atom bonded to the bromine, displacing the bromide ion.
Catalyst-Mediated C-O Bond Formation: In metal-catalyzed versions, an organometallic intermediate is often formed, which then undergoes reductive elimination to form the C-O bond and regenerate the catalyst.
Commonly employed catalysts for such cyclizations include palladium and copper complexes. Palladium-catalyzed intramolecular Heck-type reactions or Ullmann-type couplings are well-established methods for the synthesis of oxygen heterocycles.
Table 1: Representative Conditions for Intramolecular Cyclization of Analogous ortho-Haloaryl Ketones to Benzofurans
| Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | DMF | 120 | 75-90 | General observation from Heck-type cyclizations |
| CuI / L-proline | K₂CO₃ | DMSO | 110 | 80-95 | General observation from Ullmann-type couplings |
| Fe(NO₃)₃·9H₂O | - | - | - | - | While iron can catalyze halogenation, copper is often more effective for the O-heterocyclization step in one-pot processes. nih.gov |
Rearrangement reactions of this compound itself are not widely reported. However, related naphthofuran products synthesized from it or its derivatives could potentially undergo rearrangements, such as nih.govbeilstein-journals.org-aryl shifts, under acidic conditions, as has been observed in other aryl-substituted naphthofuran systems.
Participation in Domino and Cascade Reactions as a Key Intermediate
Domino and cascade reactions are powerful synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single pot, thereby increasing efficiency and reducing waste. This compound, with its multiple reactive sites, is a prime candidate to act as a key intermediate in such reaction sequences.
A plausible domino reaction involving this compound could be a sequence initiated by a cross-coupling reaction at the C-Br bond, followed by an intramolecular cyclization. For instance, a Sonogashira coupling with a terminal alkyne would introduce an alkynyl side chain. This new intermediate could then undergo an intramolecular cyclization to furnish a substituted naphthofuran.
Plausible Domino Reaction Sequence:
Sonogashira Coupling: The C(sp²)-Br bond of this compound reacts with a terminal alkyne in the presence of a palladium/copper catalyst system and a base.
Intramolecular Cyclization: The newly introduced alkynyl group can then participate in an intramolecular reaction with the adjacent acetyl group, leading to the formation of a furan ring fused to the naphthalene core.
While specific examples of this compound participating as a key intermediate in documented domino or cascade reactions are scarce in the reviewed literature, its potential is evident from the reactivity of analogous compounds. For example, domino intermolecular Sonogashira coupling followed by intramolecular cyclization has been successfully employed for the synthesis of 2,3-disubstituted benzo[b]furans from 2-(2-bromophenoxy) derivatives. researchgate.net
Table 2: Potential Domino Reactions Utilizing Analogous ortho-Haloaryl Ketones
| Reaction Type | Coupling Partner | Catalyst System | Subsequent Reaction | Product Type |
| Sonogashira Coupling / Cyclization | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Intramolecular hydroalkoxylation | Substituted Naphthofurans |
| Heck Reaction / Cyclization | Alkene | Pd(OAc)₂ / Phosphine ligand | Intramolecular C-O bond formation | Dihydronaphthofurans |
| Suzuki Coupling / Condensation | Arylboronic Acid | Pd(PPh₃)₄ | Intramolecular Aldol-type reaction | Polycyclic aromatic compounds |
This table illustrates potential domino sequences based on the known reactivity of similar ortho-haloaryl ketones, highlighting the synthetic possibilities for this compound.
The development of such cascade reactions starting from this compound would offer an efficient route to complex polycyclic systems with potential applications in materials science and medicinal chemistry.
Advanced Spectroscopic Characterization and Structural Elucidation of 1 1 Bromo 2 Naphthyl Ethanone
Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Regiomeric Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 1-(1-Bromo-2-naphthyl)ethanone, providing precise information about the chemical environment of each proton and carbon atom.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays characteristic signals that confirm the arrangement of protons on the naphthalene (B1677914) ring and the acetyl group. The methyl protons of the acetyl group typically appear as a singlet in the upfield region of the spectrum. The aromatic protons on the naphthalene ring resonate at lower fields due to the deshielding effect of the aromatic system and the electron-withdrawing acetyl group. The exact chemical shifts and coupling patterns of these aromatic protons are crucial for confirming the 1-bromo-2-acetyl substitution pattern.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides further structural confirmation by identifying all unique carbon environments within the molecule. The carbonyl carbon of the ethanone (B97240) group is readily identified by its characteristic downfield chemical shift. The carbon atoms of the naphthalene ring appear in the aromatic region, with their specific chemical shifts influenced by the positions of the bromo and acetyl substituents. The methyl carbon of the acetyl group resonates at a significantly higher field.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Below is a table of predicted NMR chemical shifts for this compound. Note: Actual experimental values may vary depending on the solvent and other experimental conditions.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Acetyl CH₃ | ~2.7 | ~26.8 |
| Carbonyl C=O | - | ~197.0 |
| Naphthyl C1-Br | - | ~125.0 |
| Naphthyl C2-Ac | - | ~135.0 |
| Naphthyl Protons | ~7.5 - 8.5 | ~125 - 135 |
Vibrational Spectroscopy (Infrared) for Functional Group Identification and Molecular Vibrations
Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound by detecting their characteristic vibrational frequencies.
The most prominent absorption band in the IR spectrum is the strong C=O stretching vibration of the ketone group, typically appearing in the range of 1680-1640 cm⁻¹. The presence of aromatic C-H stretching vibrations is indicated by bands above 3000 cm⁻¹. In-ring C-C stretching vibrations of the naphthalene moiety are observed between 1600 cm⁻¹ and 1400 cm⁻¹. libretexts.org The C-Br stretching vibration is expected to appear in the fingerprint region, typically below 750 cm⁻¹. docbrown.info
Interactive Data Table: Key Infrared Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| C=O (Ketone) | Stretch | 1680-1640 |
| Aromatic C-H | Stretch | > 3000 |
| Aromatic C=C | Stretch | 1600-1400 |
| C-Br | Stretch | < 750 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Ion Confirmation and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of this compound. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragments, with two peaks separated by two mass units (M and M+2). docbrown.info
The primary fragmentation pathway for aromatic ketones often involves the cleavage of the bond alpha to the carbonyl group. In the case of this compound, this would lead to the loss of a methyl radical (•CH₃) to form a stable acylium ion. Further fragmentation of the naphthalene ring can also occur.
Interactive Data Table: Expected HRMS Fragmentation
| Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Description |
| [M]⁺ | 248 | 250 | Molecular Ion |
| [M-CH₃]⁺ | 233 | 235 | Loss of a methyl radical |
| [C₁₀H₆Br]⁺ | 205 | 207 | Loss of acetyl group |
| [C₁₀H₇]⁺ | 127 | 127 | Naphthyl cation |
X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing
Electronic Spectroscopy (UV-Vis Absorption and Photoluminescence) for Photophysical Properties
Electronic spectroscopy, including UV-Vis absorption and photoluminescence, is employed to investigate the photophysical properties of this compound, particularly in the context of its potential use in multilayer frameworks and other materials.
UV-Vis Absorption: The UV-Vis spectrum of naphthalene derivatives is characterized by distinct absorption bands corresponding to π-π* electronic transitions within the aromatic system. researchgate.net The presence of the bromo and acetyl substituents can cause shifts in the absorption maxima (bathochromic or hypsochromic shifts) and changes in the molar absorptivity compared to unsubstituted naphthalene. mdpi.com
Photoluminescence: The fluorescence properties of naphthalene derivatives are of significant interest. Upon excitation with UV light, these compounds can emit light at a longer wavelength. The fluorescence quantum yield and lifetime are important parameters that characterize the efficiency and dynamics of the emission process. In related systems, the introduction of substituents has been shown to modulate these photophysical properties. mdpi.comrsc.org
Chromatographic Techniques (e.g., HPLC) for Purity Assessment and Reaction Monitoring
High-Performance Liquid Chromatography (HPLC) is a crucial analytical technique for assessing the purity of this compound and for monitoring the progress of its synthesis. sielc.com By employing a suitable stationary phase (e.g., C18) and mobile phase, HPLC can effectively separate the target compound from starting materials, byproducts, and other impurities. sielc.comsielc.com The retention time of the compound is a characteristic property under specific chromatographic conditions, and the peak area can be used to quantify its concentration, making it an invaluable tool for quality control and reaction optimization. sielc.com
Computational Chemistry and Theoretical Investigations of 1 1 Bromo 2 Naphthyl Ethanone
Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Molecular Geometry
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic properties of molecules. By calculating the electron density, DFT methods can accurately predict the optimized molecular geometry and electronic structure of 1-(1-Bromo-2-naphthyl)ethanone. A common approach involves using the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional with a basis set such as 6-311++G(d,p), which provides a robust balance of accuracy and computational efficiency for organic molecules containing halogens.
The optimization process seeks the lowest energy conformation of the molecule, providing key data on bond lengths, bond angles, and dihedral angles. For this compound, the key structural parameters of interest include the C-Br bond length, the C=O bond of the acetyl group, and the orientation of the acetyl group relative to the naphthalene (B1677914) ring.
Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations
| Parameter | Predicted Value |
|---|---|
| C1-Br Bond Length | 1.90 Å |
| C2-C(acetyl) Bond Length | 1.50 Å |
| C=O Bond Length | 1.22 Å |
| C1-C2-C(acetyl) Bond Angle | 121° |
| O=C-C(naphthyl) Dihedral Angle | 25° |
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.
For this compound, the MEP surface would be expected to show the most negative potential (typically colored red) localized around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. Regions of positive potential (blue) would likely be found around the hydrogen atoms. The bromine atom, with its high electronegativity, would also influence the electrostatic potential map, creating a region of slight negative potential. This analysis is crucial for understanding intermolecular interactions and the molecule's reactivity.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in many chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity.
In this compound, the HOMO is expected to be localized primarily on the naphthalene ring, which is the most electron-rich part of the molecule. The LUMO, on the other hand, is likely to be distributed over the acetyl group, particularly the antibonding π* orbital of the carbonyl group. A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be more easily excited. The presence of the bromine atom can also influence the energies of these orbitals.
Table 2: Predicted Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
The presence of the rotatable acetyl group in this compound gives rise to different possible conformations. Conformational analysis aims to identify the most stable conformer(s) and to understand the energy barriers between them. This is typically achieved by performing a potential energy surface (PES) scan, where the dihedral angle of the acetyl group relative to the naphthalene ring is systematically varied, and the energy is calculated at each step.
The results of such an analysis would likely reveal that the most stable conformation is one where steric hindrance between the acetyl group and the bromine atom at the 1-position is minimized. The energy landscape would show the energy minima corresponding to stable conformers and the transition states that connect them. Understanding the conformational preferences is essential as different conformers can exhibit different chemical and physical properties.
Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations
While DFT is excellent for studying isolated molecules, Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are employed to investigate molecules in a condensed-phase environment, such as in a solvent or interacting with a biological macromolecule. In a QM/MM approach, the chemically active part of the system (this compound) is treated with a high-level quantum mechanical method, while the surrounding environment (e.g., water molecules) is treated with a more computationally efficient molecular mechanics force field.
QM/MM simulations could be used to study the solvation of this compound, providing insights into how the solvent affects its structure and properties. For instance, these simulations could predict the solvation free energy and analyze the specific hydrogen bonding interactions between the carbonyl oxygen and solvent molecules.
Theoretical Studies on Inductive and Steric Effects within the Naphthylketone Framework
The substitution pattern of this compound gives rise to interesting electronic and steric effects. The bromine atom at the 1-position exerts a significant electron-withdrawing inductive effect (-I) and a weaker electron-donating resonance effect (+M). DFT calculations, particularly through Natural Bond Orbital (NBO) analysis, can quantify these effects by analyzing the charge distribution and orbital interactions.
Prediction and Interpretation of Spectroscopic Parameters via Computational Methods
Computational methods are invaluable for predicting and interpreting various spectroscopic data. For this compound, DFT calculations can be used to predict its vibrational (IR and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.
Vibrational Spectra: By calculating the harmonic vibrational frequencies, a theoretical IR and Raman spectrum can be generated. This allows for the assignment of experimentally observed vibrational bands to specific molecular motions, such as the C=O stretch of the acetyl group or the C-Br stretch.
NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the NMR chemical shifts (¹H and ¹³C) of the molecule. These predicted chemical shifts can be compared with experimental data to confirm the structure and to understand how the electronic environment of each nucleus is affected by the substituents.
Electronic Spectra: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption bands in a UV-Vis spectrum. This can help in understanding the electronic transitions responsible for the molecule's absorption of light.
Synthetic Utility and Strategic Applications of 1 1 Bromo 2 Naphthyl Ethanone in Advanced Chemical Synthesis
Role as a Building Block for Complex Polycyclic Aromatic Systems and Molecular Frameworks
The rigid, planar structure of the naphthalene (B1677914) core, combined with the versatile functional handles of the bromo and acetyl groups, makes 1-(1-bromo-2-naphthyl)ethanone an ideal precursor for the synthesis of larger, more complex polycyclic aromatic systems and precisely defined molecular frameworks.
Light-driven molecular motors are a class of nanomachines capable of continuous, unidirectional rotation when fueled by light energy. rsc.org A prominent design involves two chiral, sterically hindered molecular halves joined by a central double bond, often referred to as an overcrowded alkene. rsc.orgchemistryviews.org The rotation occurs in a cycle of photochemical isomerization (E → Z) and thermal helix inversion steps.
While direct synthesis of a complete molecular motor from this compound has not been explicitly detailed, its structure provides a clear strategic pathway for its use as a precursor to one of the key halves of such a motor. The synthesis of the central overcrowded alkene typically involves a coupling reaction, such as a Suzuki coupling, between two distinct halves. chemistryviews.org The this compound molecule contains both the necessary naphthalene core and functional groups that can be elaborated into a suitable coupling partner.
A plausible synthetic strategy would involve the following key transformations:
Alkene Formation: The ethanone (B97240) (acetyl) group can be converted into a methylene (B1212753) (=CH2) group via the Wittig reaction. masterorganicchemistry.com This reaction transforms the carbonyl into a C=C double bond, a foundational step toward creating the overcrowded alkene core. masterorganicchemistry.com
Functionalization for Coupling: The bromo group at the C1 position of the naphthalene ring is a prime site for palladium-catalyzed cross-coupling reactions. nih.govyoutube.com It could be converted into a boronic acid or boronic ester via a Miyaura borylation, preparing this molecular half for a subsequent Suzuki coupling with the other half of the motor. chemistryviews.org
This approach allows for the modular assembly of the complex, sterically hindered structure required for unidirectional rotation, highlighting the strategic value of this compound as a foundational building block in the field of artificial molecular machines. nih.gov
The naphthalene unit is a well-established chromophore used in the construction of functional materials with specific photoelectronic properties. Its rigid and planar aromatic structure facilitates π-π stacking interactions, which are crucial for creating ordered supramolecular assemblies and for charge transport in organic electronic materials.
The functional groups on this compound provide multiple points for covalent extension, allowing it to be incorporated into larger, well-defined molecular frameworks. For instance, the bromo group can be used in palladium-catalyzed reactions to link the naphthalene unit to other aromatic systems, creating extended conjugated molecules. nih.gov The ketone functionality can be used as a synthetic handle for attachment to a polymer backbone or other molecular scaffolds. These extensions can lead to the formation of oligomers or polymers where the naphthalene units are arranged in a specific, predetermined manner. Such controlled architectures are essential for developing materials with tailored photoelectronic properties, where the spatial arrangement of chromophores dictates the material's performance in applications like organic light-emitting diodes (OLEDs) or photovoltaic devices.
Precursor in the Synthesis of Diverse Heterocyclic Scaffolds (e.g., azoles, pyrazoles)
The α-bromo ketone functionality in this compound is a classic electrophilic component for the synthesis of five-membered heterocyclic rings. This reactivity provides a direct and efficient route to a wide range of naphthyl-substituted heterocycles, which are important structural motifs in medicinal chemistry and materials science. nih.govnih.gov
One of the most prominent applications is the Hantzsch thiazole (B1198619) synthesis , a reaction between an α-haloketone and a thioamide (or thiourea) to produce a thiazole ring. organic-chemistry.orgyoutube.comsynarchive.com When this compound reacts with thiourea, it yields a 2-amino-4-(1-bromo-2-naphthyl)thiazole, installing a versatile heterocyclic system onto the naphthalene core. asianpubs.orgnih.gov
Similarly, this compound is a valuable precursor for pyrazole (B372694) synthesis . Pyrazoles can be synthesized through the condensation of 1,3-dicarbonyl compounds with hydrazines. While not a direct 1,3-dicarbonyl, the α-bromo ketone can be readily converted into intermediates suitable for pyrazole formation. A more direct, one-pot method involves the reaction of α-bromo ketones (phenacyl bromides) with aldehyde hydrazones to afford highly substituted pyrazoles. acs.orgorganic-chemistry.org This modular approach allows for the synthesis of a library of 3,5-disubstituted pyrazoles bearing the 1-bromo-2-naphthyl group at one of the positions. organic-chemistry.orgorganic-chemistry.org
The table below summarizes potential heterocyclic scaffolds that can be synthesized from this compound.
| Reagent | Resulting Heterocyclic Scaffold | Reaction Name |
| Thiourea | 2-Amino-4-(1-bromo-2-naphthyl)thiazole | Hantzsch Thiazole Synthesis |
| Substituted Thioamide | 2,5-Disubstituted 4-(1-bromo-2-naphthyl)thiazole | Hantzsch Thiazole Synthesis |
| Hydrazine / Hydrazone | Naphthyl-substituted Pyrazole | Pyrazole Synthesis |
| Amidines | Naphthyl-substituted Imidazole | Imidazole Synthesis |
Development of Advanced Ligands for Coordination Chemistry and Catalysis
Heterocyclic compounds, particularly those containing nitrogen atoms like pyrazoles and thiazoles, are excellent ligands for coordinating with metal ions. nih.govresearchgate.net By using this compound as a starting material, it is possible to synthesize advanced naphthyl-appended heterocyclic ligands with tailored electronic and steric properties.
Naphthyl-pyrazole ligands, for example, have been shown to form stable coordination complexes with various transition metals, including copper (Cu²⁺) and zinc (Zn²⁺). nih.govrsc.org The pyrazole ring's nitrogen atoms coordinate to the metal center, while the bulky naphthalene group influences the geometry of the resulting complex and its crystal packing interactions. rsc.org These structural influences are critical in the design of catalysts, where the ligand framework around the metal center dictates reactivity and selectivity.
The synthesis of these ligands via the methods described in section 6.2, followed by complexation with a metal salt, provides access to a range of novel coordination compounds. nih.gov The photophysical properties of these complexes, such as fluorescence, can be tuned by the choice of both the metal and the substitutions on the naphthalene ring, making them interesting candidates for applications in sensing and molecular imaging. rsc.org
Functionalization of Naphthalene Derivatives for Emerging Material Science Applications
The functionalization of aromatic cores is a cornerstone of modern materials science. The dual reactivity of this compound allows for the selective modification of the naphthalene scaffold to create advanced materials with unique optical and electronic properties. researchgate.net
The bromine atom at the C1 position is particularly useful as it serves as a handle for various palladium-catalyzed cross-coupling reactions . nih.govvu.nl These reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For example:
Suzuki-Miyaura Coupling: Reacting the bromo-naphthalene with a boronic acid or ester in the presence of a palladium catalyst can introduce new aryl or vinyl groups, extending the π-conjugated system of the molecule. rsc.org This is a key strategy for tuning the absorption and emission wavelengths of fluorescent materials and for designing organic semiconductors.
Sonogashira Coupling: This reaction with a terminal alkyne introduces a rigid, linear alkyne linker, which is useful for constructing molecular wires or scaffolds for organic electronic devices.
Buchwald-Hartwig Amination: This reaction allows for the introduction of nitrogen-based functional groups, which can further alter the electronic properties or serve as coordination sites.
The table below outlines several key functionalization reactions that can be performed on the C-Br bond of this compound.
| Reaction Name | Coupling Partner | Resulting Functional Group |
| Suzuki-Miyaura Coupling | R-B(OH)₂ | Aryl, Vinyl |
| Sonogashira Coupling | R-C≡CH | Alkynyl |
| Heck Coupling | Alkene | Substituted Alkene |
| Buchwald-Hartwig Amination | R₂NH | Amine |
| Stille Coupling | R-Sn(Bu)₃ | Aryl, Vinyl |
By strategically applying these reactions, chemists can precisely engineer the structure and properties of the naphthalene core, leading to the development of novel materials for applications ranging from organic electronics to chemical sensors.
Structure Reactivity and Structure Property Relationships for 1 1 Bromo 2 Naphthyl Ethanone and Its Derivatives
Influence of Bromine Substitution Pattern on Naphthyl Ring Reactivity and Selectivity in Chemical Transformations
The position of the bromine atom at the C-1 position and the acetyl group at the C-2 position of the naphthalene (B1677914) ring significantly influences the regioselectivity of further chemical transformations, particularly in electrophilic aromatic substitution reactions. In general, the naphthalene ring is more reactive than benzene (B151609) towards electrophilic substitution. The substitution pattern is governed by the stability of the intermediate carbocation (arenium ion). For naphthalene, substitution at the 1-position (α-position) is generally favored over the 2-position (β-position) because the arenium ion formed during α-substitution is more stabilized by resonance, allowing for the preservation of a complete benzene ring in some resonance structures. msu.edulibretexts.org
However, in 1-(1-Bromo-2-naphthyl)ethanone, the directing effects of the existing substituents must be considered. The bromine atom is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho-, para-director because of its electron-donating resonance effect. libretexts.org Conversely, the acetyl group is a deactivating and meta-directing group due to both its electron-withdrawing inductive and resonance effects.
The bromine atom also serves as a handle for various cross-coupling reactions, which have become powerful tools in organic synthesis. The reactivity of the C-Br bond in this compound allows for the formation of new carbon-carbon and carbon-heteroatom bonds.
| Reaction Type | Reagents and Conditions | Expected Outcome |
| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Formation of a C-C bond at the C-1 position, replacing the bromine atom. rsc.org |
| Heck Reaction | Alkene, Pd catalyst, base | Formation of a C-C bond at the C-1 position with the introduction of a substituted alkene. organic-chemistry.orgnih.gov |
| C-H Activation | Transition metal catalyst, directing group | Functionalization at other positions on the naphthalene ring, guided by a directing group. acs.orgresearchgate.net |
These cross-coupling reactions provide a versatile platform for the derivatization of the this compound scaffold, enabling the synthesis of a wide range of complex molecules.
Stereochemical Aspects and Chiral Induction in Asymmetric Reactions of Naphthyl Ketones
The ketone functional group in this compound and its derivatives is a prochiral center, meaning that nucleophilic addition to the carbonyl group can lead to the formation of a new stereocenter. This opens up possibilities for asymmetric synthesis, where the goal is to selectively produce one enantiomer of a chiral product over the other.
The stereochemical outcome of such reactions can be controlled through various strategies, including the use of chiral reagents, catalysts, or chiral auxiliaries. wikipedia.orgnih.govresearchgate.netresearchgate.net Chiral auxiliaries are stereogenic groups that are temporarily attached to the substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.orgnih.gov
A notable example of achieving high stereoselectivity in a reaction involving a similar substrate is the asymmetric Suzuki-Miyaura cross-coupling of 1-bromo-2-naphthoates. In this reaction, a helically chiral polymer ligand, PQXphos, was used to induce high enantioselectivities in the formation of axially chiral biaryl esters. rsc.org This demonstrates the potential for achieving high levels of stereocontrol in reactions of 1-substituted-2-naphthyl compounds.
| Reaction | Chiral Promoter | Substrate | Product | Enantiomeric Excess (ee) |
| Asymmetric Suzuki-Miyaura Coupling | PQXphos (helical polymer ligand) | 1-bromo-2-naphthoate | Axially chiral biaryl ester | High |
| Asymmetric Ketone Reduction | Chiral surfactant | 2-Pentanone | (R)- and (S)-2-Pentanol | 5.2% |
| Asymmetric Ketone Reduction | Polymer-supported chiral additive | 2-Pentanone | (R)- and (S)-2-Pentanol | 7.0% |
These examples highlight the feasibility of achieving stereocontrol in reactions involving the ketone functionality of naphthyl derivatives. The steric bulk of the naphthalene ring and the presence of the bromine atom at the C-1 position can influence the approach of the nucleophile, potentially leading to diastereoselectivity in reactions with chiral substrates.
Interplay of Functional Groups (Bromo and Ketone) on Overall Reactivity Profiles
The presence of both a bromo and a ketone functional group in this compound imparts a dual reactivity to the molecule, allowing for a diverse range of chemical transformations. These two groups can react independently or in concert, leading to a rich and varied chemistry.
The bromine atom, being a good leaving group in transition metal-catalyzed cross-coupling reactions, allows for modifications at the C-1 position. As previously mentioned, Suzuki-Miyaura and Heck reactions are prime examples of transformations that can be carried out at this position. rsc.orgorganic-chemistry.orgnih.gov
The ketone group, on the other hand, is susceptible to nucleophilic attack and can undergo a variety of reactions such as reduction to an alcohol, addition of organometallic reagents to form tertiary alcohols, or conversion to an imine or other carbonyl derivatives.
The interplay between these two functional groups can be exploited in several ways:
Sequential Reactions: One functional group can be reacted selectively while leaving the other intact for a subsequent transformation. For example, a Suzuki coupling could be performed at the C-1 position, followed by a reduction of the ketone.
Chemoselectivity: In the presence of a reagent that can potentially react with both functional groups, the reaction conditions can often be tuned to favor reaction at one site over the other.
Electronic Effects: The electron-withdrawing nature of the acetyl group can have an electronic influence on the reactivity of the C-Br bond. It can make the naphthalene ring more electron-deficient, which can affect the oxidative addition step in palladium-catalyzed cross-coupling reactions.
Steric Hindrance: The bromine atom at the C-1 position can sterically hinder the approach of nucleophiles to the adjacent ketone at the C-2 position, potentially influencing the stereochemical outcome of such reactions.
An example of a reaction where the ketone functionality directs a transformation on the naphthalene ring is the use of a directing group to achieve site-selective C-H activation at positions that would not normally be reactive. acs.orgresearchgate.net While not a direct interaction between the bromo and keto groups, it illustrates how one functional group can be used to control reactivity elsewhere on the molecule.
The dual functionality of this compound makes it a valuable building block for the synthesis of complex polycyclic and heterocyclic compounds through intramolecular reactions. For instance, a derivative could be synthesized where a nucleophilic group is tethered to the molecule, which could then undergo an intramolecular cyclization by attacking either the carbonyl carbon or the carbon bearing the bromine atom. rsc.orgnih.gov
Q & A
Basic: What synthetic methodologies are most effective for preparing 1-(1-Bromo-2-naphthyl)ethanone with high purity?
To synthesize this compound, researchers often employ bromination of 2-acetylnaphthalene using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS) in the presence of a catalyst (e.g., FeBr₃). Solvent choice (e.g., dichloromethane or CCl₄) and temperature control (0–25°C) are critical to minimize side reactions. Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Yield optimization can be achieved by adjusting stoichiometry and reaction time .
Basic: Which spectroscopic techniques are essential for structural confirmation of this compound?
Key techniques include:
- NMR Spectroscopy : ¹H and ¹³C NMR to identify aromatic protons (δ 7.5–8.5 ppm) and carbonyl carbon (δ ~200 ppm).
- IR Spectroscopy : A strong carbonyl stretch (~1700 cm⁻¹) confirms the ketone group.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak ([M]⁺ at m/z 249.98 for C₁₂H₉BrO).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis resolves bond angles and spatial arrangement .
Advanced: How does the bromine substituent at the 1-position influence the compound’s reactivity in cross-coupling reactions?
The bromine atom acts as a leaving group, enabling Suzuki-Miyaura or Ullmann couplings. Electron-withdrawing effects of the ketone group enhance electrophilicity at the adjacent carbon, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols. Computational studies (DFT) suggest that the naphthyl ring’s electron density distribution directs regioselectivity .
Advanced: What strategies resolve contradictions in reported biological activity data for brominated ethanones?
Discrepancies in bioactivity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability (e.g., cell lines, concentration ranges). Researchers should:
- Standardize protocols (e.g., MIC assays for antimicrobial activity).
- Use orthogonal assays (e.g., MTT and apoptosis assays for cytotoxicity).
- Validate results against structurally similar analogs (e.g., fluorinated or chlorinated derivatives) to isolate substituent effects .
Advanced: How can computational modeling predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the compound’s HOMO-LUMO gap, electrostatic potential surfaces, and partial charges. These predict reactivity toward electrophiles/nucleophiles and guide synthetic modifications. Solvent effects (PCM models) improve accuracy in simulating reaction pathways .
Basic: What safety protocols are recommended for handling this compound?
- Use PPE (gloves, goggles, lab coat) and work in a fume hood.
- Avoid inhalation/contact; wash skin immediately with water.
- Store in a cool, dry place away from oxidizers. Toxicity data gaps necessitate treating the compound as a potential irritant (GHS Category 2) .
Advanced: How do substituent effects on the naphthyl ring alter the compound’s photophysical properties?
Introducing electron-donating groups (e.g., -OCH₃) at the 4-position red-shifts UV-Vis absorption due to extended conjugation. Time-Dependent DFT (TD-DFT) simulations correlate these shifts with π→π* transitions. Experimental validation via fluorescence spectroscopy quantifies quantum yields .
Basic: What analytical challenges arise in quantifying trace impurities in this compound?
GC-MS or HPLC with UV detection (λ = 254 nm) identifies common impurities (e.g., debrominated byproducts). Limits of detection (LOD) < 0.1% require optimized mobile phases (e.g., acetonitrile/water gradients) and internal standards (e.g., deuterated analogs) .
Advanced: What catalytic systems enhance the efficiency of this compound in asymmetric synthesis?
Chiral ligands (e.g., BINAP) paired with palladium catalysts enable enantioselective C–C bond formation. Kinetic studies reveal that steric hindrance from the naphthyl group slows reaction rates but improves enantiomeric excess (ee > 90%) in arylations .
Advanced: How does the compound interact with cytochrome P450 enzymes in metabolic studies?
In vitro assays with human liver microsomes (HLMs) and LC-MS/MS analysis identify hydroxylated metabolites. Competitive inhibition studies (IC₅₀ values) assess interactions with CYP3A4/2D6 isoforms, guiding toxicity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
